molecular formula C16H14O4 B3046710 2-Acetyl-4-methoxyphenyl benzoate CAS No. 127745-66-8

2-Acetyl-4-methoxyphenyl benzoate

Cat. No. B3046710
CAS RN: 127745-66-8
M. Wt: 270.28 g/mol
InChI Key: ADODKAZZHXIWOQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study discussed the design and synthesis of benzoate compounds as local anesthetics . The target molecule was designed using tetracaine and pramocaine as lead compounds, and was modified by bioisostere formation and modification with alkyl groups . A total of 16 compounds were designed and synthesized .


Molecular Structure Analysis

There is limited information available on the molecular structure of 2-Acetyl-4-methoxyphenyl benzoate .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been reported. For example, a study discussed the use of 4- (4-Methoxyphenoxy)benzoic acid in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, 4- (4-Methoxyphenoxy)benzoic acid has a molecular weight of 244.24 and is a solid at room temperature .

Safety and Hazards

Safety and hazards associated with similar compounds have been reported. For instance, it is recommended to ensure adequate ventilation, wear personal protective equipment, and avoid getting the compound in eyes, on skin, or on clothing .

Future Directions

Future directions in the study of similar compounds have been suggested. For instance, a study discussed the potential of substituted 5- (4-Methoxyphenyl)-1H-indoles and 5- (4-Methoxyphenyl)-1H-imidazoles for substrate selective inhibition of Linoleate Oxygenase Activity of ALOX15 . Another study reported the synthesis of novel compounds via Schiff bases reduction route .

properties

IUPAC Name

(2-acetyl-4-methoxyphenyl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-11(17)14-10-13(19-2)8-9-15(14)20-16(18)12-6-4-3-5-7-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADODKAZZHXIWOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)OC)OC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50398126
Record name 2-acetyl-4-methoxyphenyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetyl-4-methoxyphenyl benzoate

CAS RN

127745-66-8
Record name 2-acetyl-4-methoxyphenyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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